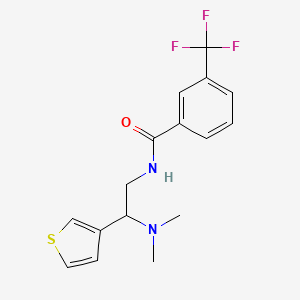

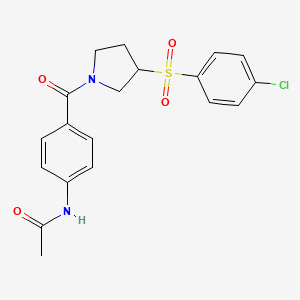

![molecular formula C13H10FN3O B2489339 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 255710-85-1](/img/structure/B2489339.png)

3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrazole derivatives involves multi-step reactions, where key strategies include the Gewald synthesis technique, Vilsmeier-Haack reaction, and the condensation of chalcones with hydrazine hydrate. These methods yield compounds with significant structural similarity to 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile, indicating a sophisticated approach to its synthesis involving the formation of the pyrazole core, followed by functionalization with the fluorophenyl and nitrile groups (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile has been extensively characterized using single-crystal X-ray diffraction. These analyses reveal that the molecules are essentially planar, apart from certain groups which are oriented roughly perpendicular to the rest of the molecule, highlighting the planarity and potential π-conjugation within the molecular structure, conducive to its chemical reactivity and interactions (Kariuki et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives is influenced by the presence of functional groups such as fluorophenyl and nitrile, which can undergo various chemical reactions including nucleophilic substitution and addition reactions. The fluorine atom, being highly electronegative, affects the electron distribution within the molecule, thereby influencing its chemical behavior in organic synthesis (Bonacorso et al., 2015).

Aplicaciones Científicas De Investigación

Molecular Synthesis and Biological Activity

Research indicates the significance of molecular modification and synthesis in discovering drugs with desired pharmacological profiles. A study explored the synthesis of a related pyrazole derivative and assessed its biological activities, including analgesic, anti-inflammatory, and vasorelaxant effects. The study concluded that this derivative exhibits a safe toxicity profile and its analgesic activity might be linked to the NO/cGMP pathway and K+ channels observed in the vasorelaxant effect (Oliveira et al., 2017).

Drug Discovery and Psoriasis Treatment

Another study focused on structural optimization of a lead compound for the treatment of psoriasis, leading to the discovery of potent FLT3 inhibitors. One such compound demonstrated significant antipsoriatic effects in a psoriatic animal model, presenting a potential drug candidate for psoriasis treatment (Li et al., 2016).

Vasorelaxant and Antinociceptive Effects

Research on another pyrazole compound, LQFM-021, unveiled its peripheral antinociceptive effect and the involvement of opioid receptors and the NO/cGMP/K(ATP) pathway. This study underlines the compound's potential in treating pain without compromising motor activity in animals (Florentino et al., 2015).

Pathological Pain Model Effects

Compounds structurally related to 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile were evaluated for their effects on a pathological pain model in mice. Some compounds exhibited anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).

Propiedades

IUPAC Name |

3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFPUKYEUGZSEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2C=O)CCC#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

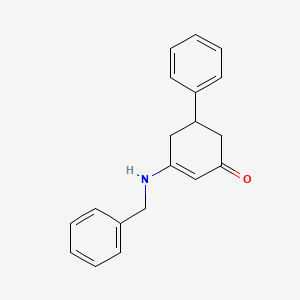

![5-Benzyl-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2489257.png)

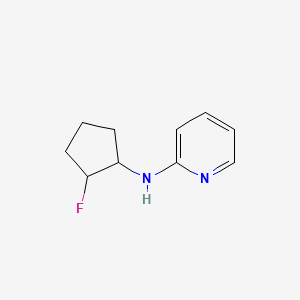

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-](/img/structure/B2489263.png)

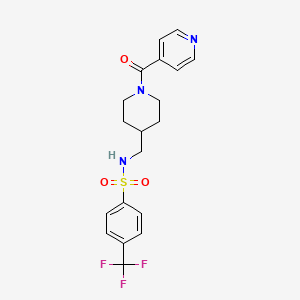

![3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2489265.png)

![N-[1-[(2,4-Dimethylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2489267.png)

methanone](/img/structure/B2489268.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2489273.png)

![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)

![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)